molecular formula C24H22N4O3S2 B11626548 3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11626548
M. Wt: 478.6 g/mol
InChI Key: DCZHYLAWJRAVER-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective chemical probe targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) (source) . DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, neuronal development, and synaptic plasticity. Its dysregulation is implicated in the pathogenesis of Down syndrome and neurodegenerative diseases like Alzheimer's, making it a significant target for neurobiological research (source) . This compound exerts its effects by competitively inhibiting the ATP-binding site of DYRK1A, thereby modulating the phosphorylation of key substrate proteins, including transcription factors and proteins involved in tau phosphorylation and amyloid precursor protein (APP) metabolism (source) . Beyond neuroscience, its research applications extend to oncology, as DYRK1A activity influences cell cycle control and survival pathways in certain cancer types. Researchers utilize this high-affinity inhibitor to elucidate DYRK1A signaling pathways, validate new therapeutic targets, and screen for novel interventions in models of cognitive dysfunction and cancer. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C24H22N4O3S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-16-7-2-1-3-8-16)21(25-14-17-9-6-12-31-17)26-20-10-4-5-11-27(20)22/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2/b19-13-

InChI Key

DCZHYLAWJRAVER-UYRXBGFRSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5

Canonical SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of the compound is C23H27N5O3SC_{23}H_{27}N_5O_3S with a molecular weight of 453.6 g/mol. The compound features multiple functional groups, including thiazolidine and pyrimidine rings, which are known for their biological activity.

Research indicates that the compound may exhibit antitumor activity by inhibiting specific pathways involved in cancer cell proliferation. The thiazolidine moiety has been linked to cytotoxic effects against various cancer cell lines, while the pyrimidine structure contributes to its interaction with biological targets.

Anticancer Activity

A study conducted on derivatives of thiazolidine compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The results indicated that the introduction of substituents on the benzyl group enhanced the selectivity and potency against these cancer cells (GI50 values below 20 µM) .

CompoundCell LineGI50 (µM)
1jMDA-MB-4686.57
Ref 1MDA-MB-4685.2
2jMCF-78.79
Ref 2MCF-79.6

The compound's activity may be attributed to its ability to inhibit PI3Kβ, a kinase involved in cell survival pathways, thus promoting apoptosis in cancer cells .

Antimicrobial Activity

Another aspect of the biological activity of this compound involves its potential antimicrobial properties . Preliminary studies suggest that it may exhibit antibacterial effects against certain strains, although further research is needed to quantify this activity and elucidate the mechanism.

Case Studies

In a recent case study involving synthesized analogs of thiazolidine derivatives, researchers observed that modifications at the N2 position significantly affected cytotoxicity and selectivity towards tumor cells . Specifically, compounds containing halogenated phenyl groups showed enhanced activity, suggesting that structural variations can lead to improved therapeutic profiles.

Scientific Research Applications

Biological Activities

Research indicates that this compound has a range of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potential as an antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation. The thiazolidine and pyrimidine components are known to interact with cellular pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro.

Medicinal Chemistry Applications

The unique structural features of this compound make it a candidate for further exploration in drug development:

Table 1: Potential Therapeutic Applications

Application TypeDescription
AntimicrobialEffective against various bacteria; potential for developing new antibiotics
AnticancerInhibits proliferation of cancer cells; potential for cancer therapeutics
Anti-inflammatoryReduces inflammation markers; could be developed into anti-inflammatory drugs

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
  • Investigation into Anticancer Activity : Research conducted at a leading university explored the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an adjunct therapy in cancer treatment.
  • Evaluation of Anti-inflammatory Properties : An experimental study assessed the anti-inflammatory effects in animal models. The results showed a marked reduction in edema and inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A belongs to a broader class of pyrido-pyrimidinone derivatives with thiazolidinone substituents. Key structural analogues include:

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B) : Structural Differences:

  • Substituent at Position 2: Compound A has a tetrahydrofuranmethyl amino group, while Compound B features a morpholinylethyl amino group.
  • Substituent at Position 9 : Compound B includes a methyl group absent in Compound A.
    • Implications : The morpholinyl group in Compound B may enhance solubility due to its polar nature, whereas the tetrahydrofuranmethyl group in Compound A could confer distinct steric effects.

Thiazolo[4,5-d]pyrimidine derivatives (e.g., compounds 19 and 20 in ): Core Structure: These lack the pyrido[1,2-a]pyrimidinone scaffold but share thiazole/pyrimidine fusion.

Comparative Data Table

Compound Core Structure Substituents (Position) Molecular Weight (g/mol) Key Bioactivity (if reported) Reference
Compound A Pyrido[1,2-a]pyrimidin-4-one - (Z)-Thiazolidinone-methylidene (3) ~552.66* Not reported in evidence
- Tetrahydrofuranmethyl amino (2)
Compound B Pyrido[1,2-a]pyrimidin-4-one - (Z)-Thiazolidinone-methylidene (3) ~607.73* Not reported in evidence
- Morpholinylethyl amino (2)
- Methyl (9)
Compound 19 () Thieno[3,4-d]pyrimidin-4-one - Hydroxycoumarin-thiazolo-pyrimidine ~694.78* Not reported
Compound 50 () Thiazolidin-4-one - Azo-linked phenyl groups ~350–450* Antimicrobial (MIC: 12–85 µg/mL)

*Calculated based on IUPAC names in references.

Preparation Methods

Reaction Conditions

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline (20 mol%)

  • Solvent : DMF at 130°C for 12–24 hours

  • Yields : 29–89%, depending on substituents.

Example Procedure

A mixture of 2-iodopyridine (1.2 equiv) and (Z)-3-amino-3-phenylacrylate (1.0 equiv) in DMF is heated under nitrogen with CuI and 1,10-phenanthroline. The reaction is monitored by TLC, and the product is purified via column chromatography (hexane/EtOAc) to yield the pyrido[1,2-A]pyrimidin-4-one core.

Introduction of the Tetrahydrofuranmethyl Amino Group

The 2-[(tetrahydro-2-furanylmethyl)amino] substituent is introduced via nucleophilic substitution using 2-acetoxytetrahydrofuran (Thf-OAc) activated by cesium chloride.

Key Steps

  • Activation : CsCl interacts with Thf-OAc, enhancing electrophilicity at the C2 position.

  • Substitution : The pyrimidin-4-one’s amino group attacks the activated Thf-OAc, forming the tetrahydrofuranmethyl derivative.

Optimization Data

ParameterOptimal ValueEffect on Yield
Thf-OAc Equivalents1.5Maximizes product (I)
Temperature80°CPrevents over-alkylation
Reaction Time6 hoursBalances completion vs. side products

Yields typically reach 70–85% after recrystallization from ethanol.

Synthesis of the Thiazolidinone Moiety

The 3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is prepared via bromination of 5-(2-aryl-2-oxoethyl)-4-oxo-2-thioxo-1,3-thiazolidines, as reported by Nagase.

Stereochemical Control

  • E,Z-Isomers : Formed in a 3:1 ratio (E:Z) during bromination.

  • Separation : Chromatography on silica gel (CHCl₃/MeOH) isolates the Z-isomer, critical for subsequent coupling.

Experimental Data

Starting MaterialProductYield (%)Purity (HPLC)
2a (R = H)Z-3a8098.5
2b (R = 4-Br)Z-3b7597.8

Coupling of Thiazolidinone and Pyridopyrimidinone

The final step involves Knoevenagel condensation between the Z-thiazolidinone and the pyridopyrimidinone derivative to form the methylidene bridge.

Reaction Protocol

  • Base : Piperidine (2 drops) in ethanol.

  • Conditions : Reflux for 8 hours under nitrogen.

  • Workup : Precipitation in cold water, followed by recrystallization from dioxane.

Yield and Characterization

  • Yield : 68–72%

  • Configuration : Z-isomer confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Purity : >99% by elemental analysis.

Critical Analysis of Synthetic Challenges

Stereoselectivity

  • The Z-configuration of both the thiazolidinone and methylidene bridge is maintained using low-temperature recrystallization and stereospecific catalysts.

Side Reactions

  • Over-alkylation : Addressed by limiting Thf-OAc to 1.5 equivalents.

  • E-Isomer Formation : Minimized via rapid cooling after bromination.

Scalability and Industrial Relevance

The process is scalable to gram quantities with consistent yields:

  • Pyrido[1,2-A]pyrimidin-4-one : 85% yield at 10-g scale.

  • Final Coupling : 70% yield at 5-g scale .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step reactions requiring precise optimization of solvents, catalysts, and purification methods. Key strategies include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile enhances reaction efficiency due to their polar aprotic nature, stabilizing intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve cyclization steps in thiazolidinone ring formation .
  • Reflux conditions : Maintaining temperatures between 80–100°C during condensation steps ensures complete reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC resolves structurally similar byproducts .

What are the key structural features of this compound that contribute to its biological activity?

The compound’s bioactivity stems from its hybrid heterocyclic framework:

Functional Group Role in Bioactivity Reference
Thiazolidinone ringEnhances binding to enzymatic targets (e.g., kinases) via hydrogen bonding and hydrophobic interactions .
Pyrido[1,2-a]pyrimidin-4-one coreProvides rigidity and π-π stacking potential with aromatic residues in protein active sites .
Tetrahydrofuranmethylamino groupModulates solubility and membrane permeability, affecting pharmacokinetics .

How does the Z-configuration of the methylidene group influence chemical reactivity and biological interactions?

The Z-configuration (cis arrangement) of the methylidene group:

  • Steric effects : Favors planar conformations, enabling stronger π-orbital overlap with biological targets (e.g., DNA topoisomerases) .
  • Reactivity : Stabilizes resonance structures during electrophilic attacks, influencing regioselectivity in substitution reactions .
  • Validation : Confirmed via NOESY NMR or X-ray crystallography to ensure stereochemical fidelity .

What analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiazolidinone C=O at ~170 ppm) .
  • FTIR : Confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

How can researchers resolve contradictory data regarding the compound’s biological activity across studies?

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to reduce variability .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) to benchmark activity .
  • Structural analogs : Compare activity across derivatives to isolate substituent effects (see Table below) .
Analog Substituent Biological Activity Reference
Compound AAllylaminoEnhanced antimicrobial activity
Compound BBenzylaminoReduced cytotoxicity

What are the common pitfalls in purifying this compound, and how can they be mitigated?

  • Challenge : Co-elution of byproducts with similar polarity.
    • Solution : Gradient elution chromatography (0–50% ethyl acetate in hexane) or reverse-phase HPLC .
  • Challenge : Degradation during drying.
    • Solution : Lyophilize under inert gas (N₂) to prevent oxidation .

How do structural modifications at the tetrahydrofuranmethylamino group affect pharmacokinetics?

  • Lipophilicity : Adding alkyl chains (e.g., propyl) increases logP, enhancing blood-brain barrier penetration .
  • Metabolism : Bulkier substituents (e.g., benzodioxole) reduce CYP450-mediated degradation, prolonging half-life .
  • Experimental approach : Synthesize derivatives via reductive amination and evaluate solubility (shake-flask method) and metabolic stability (liver microsome assays) .

What in vitro models are appropriate for evaluating the compound’s antimicrobial potential?

  • Bacterial models : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Fungal models : Time-kill assays against C. albicans .
  • Biofilm disruption : Crystal violet staining to assess inhibition of biofilm formation .

How can computational chemistry predict the compound’s binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR), prioritizing poses with lowest ΔG .
  • MD simulations : GROMACS-based 100 ns trajectories assess binding stability (RMSD < 2 Å) .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide synthesis .

What strategies enhance the compound’s stability in aqueous solutions for biological assays?

  • Co-solvents : Use 10% DMSO/PBS to prevent aggregation .
  • pH adjustment : Buffers at pH 7.4 mimic physiological conditions, reducing hydrolysis .
  • Lyophilization : Store as a stable powder and reconstitute fresh before assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.